molecular formula C38H78N2S B14691312 N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate CAS No. 29710-99-4

N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate

Cat. No.: B14691312
CAS No.: 29710-99-4
M. Wt: 595.1 g/mol
InChI Key: QLKBWGBKASICHF-UHFFFAOYSA-M
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Description

N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate is a chemical compound known for its unique properties and applications. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various scientific and industrial applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate typically involves the reaction of tridodecylamine with methyl chloride in the presence of a solvent such as acetonitrile. The reaction is carried out at a temperature of 50°C for 24 hours. After the reaction, the product is purified through washing with hexane and distillation to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as water, acetonitrile, or dioxane, depending on the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield compounds with different functional groups replacing the thiocyanate group.

Scientific Research Applications

N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate involves its interaction with cell membranes and other biological structures. The positively charged ammonium group interacts with negatively charged components of cell membranes, leading to disruption of membrane integrity. This can result in antimicrobial effects and other biological activities. The compound may also interact with specific molecular targets and pathways, although further research is needed to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

    N,N-Didodecyl-N-methyldodecan-1-aminium chloride: This compound is similar in structure but contains a chloride ion instead of a thiocyanate group.

    N-methyldidodecylamine: Another related compound with similar surfactant properties.

Uniqueness

N,N-Didodecyl-N-methyldodecan-1-aminium thiocyanate is unique due to its specific combination of a quaternary ammonium group and a thiocyanate group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

29710-99-4

Molecular Formula

C38H78N2S

Molecular Weight

595.1 g/mol

IUPAC Name

tridodecyl(methyl)azanium;thiocyanate

InChI

InChI=1S/C37H78N.CHNS/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;2-1-3/h5-37H2,1-4H3;3H/q+1;/p-1

InChI Key

QLKBWGBKASICHF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.C(#N)[S-]

Origin of Product

United States

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